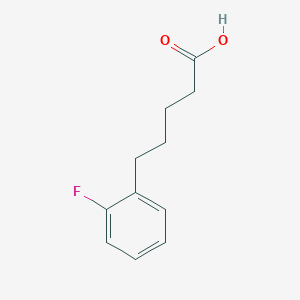
1-(4-Bromo-2-methylbenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-methylbenzyl)azetidine can be achieved through several routes. . This reaction is efficient for synthesizing functionalized azetidines. Another approach involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in DMSO at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-methylbenzyl)azetidine undergoes various chemical reactions due to the presence of the azetidine ring and the bromine substituent. Common reactions include:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the substituents.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common reagents used in these reactions include silver salts, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromo-2-methylbenzyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are explored for their potential as amino acid surrogates and in peptidomimetic chemistry. They are also investigated for their role in drug discovery, particularly in the development of bioactive molecules.
Organic Synthesis: The unique reactivity of azetidines makes them valuable intermediates in the synthesis of complex organic molecules.
Polymer Chemistry: Azetidines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-methylbenzyl)azetidine involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the bromine substituent influence its reactivity and interaction with biological molecules. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets, affecting biological pathways .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-methylbenzyl)azetidine can be compared with other azetidines and related compounds:
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
1-[(4-bromo-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Clé InChI |
BCSIZKPIKRFVSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)CN2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)


![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)





![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)



